molecular formula C10H10ClF2NO2 B8372646 3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B8372646
M. Wt: 249.64 g/mol
InChI Key: JLEXOXYGOPYJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943607B2

Procedure details

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide (100 mg, 0.275 mmol) was added to 3-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)-5-{(1S)-1-methyl-2-[(triisopropylsilyl)oxy]ethoxy}benzamide (123 mg, 0.275 mmol) and potassium carbonate (76 mg, 0.551 mmol) in dry dimethylacetamide. The mixture was heated in a Smith Creator microwave at 160° C. for 2 hours. Water (25 mL) was added to the reaction mixture and extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried (MgSO4), filtered and evaporated. Purification by column chromatography on silica, eluting with 50-100% ethyl acetate in hexanes, gave the title compound as a pale yellow oil (500 mg). 1H NMR δ (CDCl3): 1.29 (d, 3H), 2.09 (t, 1H), 3.23 (s, 3H), 3.59 (t, 2H), 3.71-3.76 (m, 2H), 3.79 (s, 3H), 4.54 (t, 2H), 4.50-4.57 (m, 1H), 6.74 (t, 1H), 6.77 (d, 1H), 6.80 (d, 1H), 7.04 (t, 1H), 7.23 (t, 1H), 7.28 (d, 1H), 7.70 (d, 1H), 8.52 (s, 1H)
Name
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
3-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)-5-{(1S)-1-methyl-2-[(triisopropylsilyl)oxy]ethoxy}benzamide
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][N:11]([CH3:23])[C:12](=[O:22])[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]([Cl:20])[C:14]=1[F:21])(C(C)(C)C)(C)C.OC1C=C(C=C(O[C@@H](C)CO[Si](C(C)C)(C(C)C)C(C)C)C=1)C(NC1C=CN(C)N=1)=O.C(=O)([O-])[O-].[K+].[K+].O>CC(N(C)C)=O>[Cl:20][C:15]1[C:14]([F:21])=[C:13]([CH:18]=[CH:17][C:16]=1[F:19])[C:12]([N:11]([CH2:10][CH2:9][OH:8])[CH3:23])=[O:22] |f:2.3.4|

Inputs

Step One
Name
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide
Quantity
100 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN(C(C1=C(C(=C(C=C1)F)Cl)F)=O)C
Name
3-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)-5-{(1S)-1-methyl-2-[(triisopropylsilyl)oxy]ethoxy}benzamide
Quantity
123 mg
Type
reactant
Smiles
OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)O[C@H](CO[Si](C(C)C)(C(C)C)C(C)C)C
Name
Quantity
76 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica
WASH
Type
WASH
Details
eluting with 50-100% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)N(C)CCO)C=CC1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 728.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.